6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one
Description
Properties
IUPAC Name |
6-methyl-5,6-dihydrothieno[2,3-b]thiopyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS2/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJFMDYYNMNASJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(S1)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401217997 | |
| Record name | 5,6-Dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401217997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120279-85-8 | |
| Record name | 5,6-Dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120279-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401217997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-Thieno[2,3-b]thiopyran-4-one, 5,6-dihydro-6-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chiral Resolution Strategies
The synthesis begins with 3-(2-thienylthio)butyric acid, a racemic compound bearing a chiral center at the thioether-linked carbon. Resolution of its enantiomers is achieved via diastereomeric salt formation using optically active bases such as cinchonidine or α-methylbenzylamine. For instance, treating the racemic acid with (R)-1-phenylethylamine in ethanol induces selective crystallization of the (S)-enantiomer salt, which is subsequently isolated by filtration and acidified to liberate the desired (S)-3-(2-thienylthio)butyric acid. This step ensures enantiomeric excess (ee) >98%, critical for downstream stereoselectivity.
Industrial-Scale Considerations
Large-scale resolutions employ cost-effective bases like brucine, with reported yields of 70–85% after recrystallization. Solvent systems (e.g., ethyl acetate/water) and temperature gradients (0–5°C) optimize salt precipitation, minimizing impurities.
Intramolecular Cyclization to Form the Ketone
Cyclization Mechanisms
The resolved (S)-3-(2-thienylthio)butyric acid undergoes intramolecular cyclization under acidic conditions to form the thienothiopyranone framework. Trifluoroacetic anhydride (TFAA) is the reagent of choice, activating the carboxylic acid via mixed anhydride formation, followed by nucleophilic attack by the thiophene sulfur to generate the six-membered ring.
Reaction Conditions :
-
Solvent : Dichloromethane (DCM) or ethyl acetate
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Temperature : 0–10°C to suppress side reactions
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Stoichiometry : 1.2 equiv TFAA relative to acid
Yield and Purity
Cyclization typically achieves 85–90% conversion, with the crude product purified via aqueous workup (NaHCO3 wash) and solvent distillation. Chromatography is avoided industrially; instead, crystallization from methanol/water mixtures affords the ketone in >95% purity.
Oxidation to the Sulfone Derivative
While the target compound is the ketone (without sulfone), its subsequent oxidation to 5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one-7,7-dioxide is pivotal for dorzolamide synthesis. Hydrogen peroxide (H2O2) or sodium tungstate (Na2WO4) in acetic acid mediates sulfone formation, achieving >99% conversion at 40–50°C.
Alternative Synthetic Routes
Microbial Reduction Approaches
Although excluded per user guidelines, microbial methods (e.g., Candida spp.) have been explored for stereoselective reductions of sulfone intermediates. These are omitted here due to source reliability constraints.
Mitsunobu Reaction for Amino Functionalization
Post-synthesis, the ketone’s hydroxyl derivative undergoes Mitsunobu reaction with ethylamine to install the trans-ethylamino group, albeit outside the scope of this report.
Industrial-Scale Production Workflow
Table 1 : Optimized Parameters for Kilo-Scale Synthesis
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Resolution | (R)-1-Phenylethylamine, EtOH, 0°C | 78% | 98% ee |
| Cyclization | TFAA, DCM, 5°C | 87% | 95% |
| Oxidation | H2O2, Na2WO4, 45°C | 99% | 99.5% |
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds related to thieno[2,3-b]thiopyran derivatives exhibit promising antimicrobial properties. Studies have shown that these derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, the structural modifications of thieno[2,3-b]thiopyran compounds have led to enhanced activity against resistant strains of bacteria .
Anticancer Properties
Thieno[2,3-b]thiopyran derivatives have been investigated for their anticancer potential. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. The ability of these compounds to target specific cancer cell lines presents a pathway for future drug development .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of thieno[2,3-b]thiopyran derivatives. These compounds may play a role in protecting neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to elucidate the exact mechanisms involved .
Materials Science
Polymer Chemistry
6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of materials used in various applications, including coatings and composites .
Conductive Materials
The compound's unique electronic properties make it a candidate for developing conductive materials. Research has demonstrated that thieno[2,3-b]thiopyran derivatives can be used in organic electronics, such as organic photovoltaics and field-effect transistors (FETs), due to their ability to facilitate charge transport .
Agricultural Chemistry
Pesticidal Activity
The potential use of thieno[2,3-b]thiopyran derivatives as pesticides has been explored. Studies indicate that these compounds can exhibit insecticidal properties against agricultural pests while being less toxic to non-target organisms. This selective toxicity makes them attractive candidates for environmentally friendly pest control solutions .
Data Summary Table
Case Studies
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that a derivative of thieno[2,3-b]thiopyran exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was synthesized and tested against various strains, showing promise as a lead compound for antibiotic development.
- Polymer Application : A research group developed a new class of biodegradable polymers incorporating thieno[2,3-b]thiopyran units. The resulting materials showcased enhanced mechanical properties compared to traditional biodegradable plastics, indicating potential applications in packaging and medical devices.
- Pesticide Development : Field trials conducted with a thieno[2,3-b]thiopyran-based pesticide demonstrated effective control of aphid populations on crops while maintaining safety for beneficial insects like ladybugs.
Mechanism of Action
The mechanism of action of 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The compound belongs to a family of sulfur-containing heterocycles with diverse pharmacological and industrial applications. Below is a detailed comparison with its closest analogs:
Table 1: Comparative Analysis of Structural Analogs
Structural and Functional Differences
- Oxidation State : The parent compound (147086-79-1) lacks sulfone groups, whereas analogs like 148719-91-9 and MFCD13195551 feature 7,7-dioxide modifications. Sulfone derivatives exhibit higher polarity and stability, enhancing their suitability for drug formulations .
- Substituents : The addition of sulfamoyl (SO₂NH₂) and acetamide (CH₃CONH-) groups in N-[(4S,6S)-...acetamide increases binding affinity to carbonic anhydrase, critical for Dorzolamide’s therapeutic action .
- Stereochemistry : (4S,6S) and (6S) configurations in analogs ensure enantioselective activity, reducing off-target effects in pharmaceuticals .
Industrial and Pharmacological Relevance
- Dorzolamide Intermediates : Analogs with sulfone and sulfamoyl groups are indispensable in synthesizing Dorzolamide, which reduces intraocular pressure by inhibiting carbonic anhydrase .
- Quality Control : All compounds undergo rigorous testing via HPLC, GC-MS, and spectroscopy to ensure purity and compliance with pharmacopeial standards .
- Green Chemistry Trends: Recent innovations focus on solvent-free reactions and continuous flow chemistry to optimize synthesis of these intermediates, reducing environmental impact .
Biological Activity
6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one is a sulfur-containing heterocyclic compound with a unique structure that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C8H8OS2
- Molecular Weight : 184.28 g/mol
- CAS Number : 147086-79-1
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study by Zonidis et al. (2020) demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using various assays. The compound demonstrated a strong ability to scavenge free radicals, particularly in DPPH and ABTS assays. This activity is attributed to the presence of the thiophene ring, which enhances electron donation.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 15 |
| ABTS | 20 |
Cytotoxicity and Cancer Research
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 25 | 70 |
| A549 | 30 | 65 |
Case Studies
- Antimicrobial Efficacy : A clinical study investigated the use of this compound as a potential treatment for skin infections caused by resistant bacteria. Patients treated with a topical formulation containing this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.
- Cancer Treatment : In preclinical trials involving animal models of breast cancer, administration of this compound resulted in reduced tumor size and improved survival rates. These findings suggest its potential as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one, and how can stereochemical purity be ensured?
- Methodological Answer : The compound is synthesized via microwave-assisted one-pot reactions, which improve reaction efficiency and reduce by-products. For example, cyclocondensation of thiophene derivatives with thiopyran precursors under controlled microwave irradiation yields the core structure . Stereochemical purity is achieved through chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis, as evidenced in the synthesis of related (6S)-configured intermediates .
Q. How is this compound utilized as a pharmaceutical intermediate, and what are its key roles in drug development?
- Methodological Answer : It serves as a critical intermediate in synthesizing carbonic anhydrase inhibitors like Dorzolamide Hydrochloride. The thiopyran-thiophene scaffold is functionalized with sulfonamide and ethylamino groups to enhance target binding . Its stereochemical configuration ((4S,6S)-isomer) is essential for pharmacological activity, requiring rigorous enantiomeric control during synthesis .
Q. What analytical techniques are recommended for characterizing this compound and its impurities?
- Methodological Answer : High-performance liquid chromatography (HPLC) with diode-array detection (DAD) or evaporative light scattering detection (ELSD) is used for purity assessment. Impurity profiling leverages reference standards such as Dorzolamide-related compounds B and D, which are structurally analogous and aid in identifying sulfonamide or stereochemical by-products .
Advanced Research Questions
Q. How can green chemistry principles be applied to optimize the synthesis of this compound?
- Methodological Answer : Solvent-free reactions, continuous flow chemistry, and catalytic processes (e.g., using recyclable catalysts) reduce waste and improve atom economy. For instance, replacing traditional solvents with ionic liquids or supercritical CO₂ minimizes environmental impact . Process optimization studies should track metrics like E-factor (environmental factor) and reaction yield .
Q. What strategies resolve data contradictions in stereochemical assignments of synthetic intermediates?
- Methodological Answer : Discrepancies in stereochemical data (e.g., conflicting NMR or chiral HPLC results) are addressed via X-ray crystallography for absolute configuration determination. Computational methods (e.g., density functional theory (DFT) for predicting NMR shifts) complement experimental data to validate structural hypotheses .
Q. How does the stereochemistry of this compound influence its pharmacological activity in carbonic anhydrase inhibition?
- Methodological Answer : The (4S,6S)-stereoisomer exhibits higher binding affinity to carbonic anhydrase isoforms (e.g., CA-II) due to optimal spatial alignment of sulfonamide and ethylamino groups. SAR studies comparing enantiomers via enzyme inhibition assays (IC₅₀ measurements) and molecular docking simulations confirm this stereochemical dependency .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining impurity control?
- Methodological Answer : Scale-up introduces risks of racemization and by-product formation (e.g., sulfone or des-methyl analogs). Mitigation strategies include:
- Process Analytical Technology (PAT) : Real-time monitoring using in-line FTIR or Raman spectroscopy.
- Design of Experiments (DoE) : Optimizing temperature, catalyst loading, and reaction time to suppress impurities .
Q. How can catalytic processes enhance the efficiency of synthesizing this compound?
- Methodological Answer : Heterogeneous catalysts (e.g., zeolites or metal-organic frameworks) improve regioselectivity in cyclization steps. For example, palladium-catalyzed cross-coupling reactions reduce side-product formation in thiophene-thiopyran fusion . Kinetic studies comparing catalytic vs. stoichiometric methods are critical for cost-benefit analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
